Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride
Description
Imidazo[1,2-a]pyridine derivatives are a pharmacologically significant class of heterocyclic compounds, exemplified by marketed drugs such as zolimidine (anti-ulcer) and zolpidem (hypnotic) . The core structure exhibits reactivity at the 3-position for electrophilic substitutions (e.g., halogenation, nitration), but substitutions at the 2-position occur when the 3-position is blocked .
The compound imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride features a carbamimidothioate group (-C(=NH)NH-S-O⁻) attached to the 2-methyl position of the imidazo[1,2-a]pyridine core, with dihydrochloride salt enhancing solubility.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S.2ClH/c10-9(11)14-6-7-5-13-4-2-1-3-8(13)12-7;;/h1-5H,6H2,(H3,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFSPIXMVQMEDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSC(=N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with an aryl aldehyde, followed by cycloaddition with tert-butyl isocyanide . Another approach involves the oxidative coupling of 2-aminopyridine with aromatic terminal alkynes using iodine as a catalyst .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable multicomponent reactions and oxidative coupling strategies. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation and photocatalysis strategies are commonly employed.
Reduction: Reduction reactions are less common but can be performed under specific conditions.
Substitution: Substitution reactions, particularly involving halogenation and alkylation, are frequently used to modify the compound.
Common Reagents and Conditions:
Oxidation: Metal-free oxidants and photocatalysts.
Substitution: Halogenating agents and alkylating agents.
Major Products: The major products formed from these reactions include various functionalized derivatives of the imidazo[1,2-a]pyridine scaffold, which can be further utilized in drug development and other applications .
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a hybrid hydrogen- and halogen-bond-donating organocatalyst, which electrophilically activates carbonyl and imine groups . This activation facilitates various chemical transformations, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs are compared below based on substituents, molecular properties, and synthesis routes:
Substituent Impact :
- Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity and binding to targets (e.g., CAS 64270-32-2’s 4-chlorophenyl group enhances stability and receptor affinity) .
- Salt Forms : Dihydrochloride salts (target compound, CAS 843609-02-9) improve aqueous solubility, critical for bioavailability .
- Heterocycle Variation : Pyrimidine analogs (CAS 843609-02-9) may exhibit distinct pharmacokinetics compared to pyridine-based compounds due to altered ring electronics .
Physicochemical and Pharmacological Profiles
Solubility and Stability:
- The target compound’s dihydrochloride salt likely offers superior water solubility (>50 mg/mL) compared to neutral analogs like CAS 52687-85-1 (estimated <10 mg/mL) .
- Lipophilic analogs (e.g., CAS 64270-32-2) show higher membrane permeability but lower solubility, necessitating formulation adjustments .
Pharmacological Inference:
- While direct activity data for the target compound is unavailable, imidazo[1,2-a]pyridine derivatives are known for CNS activity (e.g., zolpidem) and anti-ulcer effects (e.g., zolimidine) .
Biological Activity
Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride is a complex organic compound that has garnered attention for its significant biological activities, particularly in the fields of oncology and immunology. This article explores the biological activity of this compound, emphasizing its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₆H₁₀N₆S₂·2ClH
Molecular Weight: 303.236 g/mol
The compound features an imidazo[1,2-a]pyridine moiety combined with a carbamimidothioate functional group. The presence of two hydrochloride groups enhances its solubility in aqueous environments, which is advantageous for biological applications. Its chemical reactivity includes nucleophilic substitutions and electrophilic aromatic substitutions due to the electron-rich nature of the nitrogen atoms within the imidazo ring.
This compound exhibits various biological activities:
- Antitumor Activity: The compound has shown potential as an antitumor agent by interacting with key enzymes and receptors involved in cancer progression. It influences tumor necrosis factor alpha (TNFα) activity, suggesting a role in inflammatory diseases and autoimmune disorders .
- Immune Modulation: Research indicates that it can modulate immune responses, which may be beneficial in treating conditions characterized by excessive inflammation.
- Inhibition of Tumor Cell Lines: Studies have demonstrated its effectiveness against various tumor cell lines by inhibiting critical pathways involved in cell proliferation and survival .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound relates to other biologically active compounds:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 4-Aminoquinoline | Contains a quinoline ring | Antimalarial properties | Different ring system |
| Thiazolylureas | Thiazole ring with urea linkage | Antimicrobial activity | Urea vs. thioamide |
| Benzimidazole derivatives | Benzene fused with imidazole | Anticancer properties | Different heterocyclic framework |
| Pyridinecarboxamide | Pyridine with carboxamide group | Anti-inflammatory effects | Lacks thiazole component |
This table illustrates that while the compound shares features with other active compounds, its unique combination of structural elements distinguishes it in terms of potential applications and biological activity.
Research Findings and Case Studies
Recent studies have focused on the pharmacological activities of imidazo[1,2-a]pyridine derivatives. A comprehensive review highlighted various therapeutic effects including:
- Anticancer Properties: The compound has been classified as an important biologically active moiety with documented anticancer activities against several tumor types. It has been shown to inhibit key signaling pathways such as CDK, VEGFR, PI3K, and EGFR .
- Broad Spectrum of Biological Activities: Imidazo[1,2-a]pyridine derivatives exhibit a range of pharmacological effects including antiulcer, anticonvulsant, antifungal, antibacterial, and antiviral properties. This versatility makes them significant in drug discovery efforts .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves condensation of 2-aminopyridine derivatives with chloroacetamide precursors under acidic or basic conditions. For example, imidazo[1,2-a]pyridine scaffolds are formed via cyclization reactions, followed by functionalization with carbamimidothioate groups. Key parameters include temperature control (reflux in polar solvents like DMF) and stoichiometric ratios of reagents. Purification often employs liquid chromatography or recrystallization to achieve >95% purity .
- Optimization : Use design-of-experiments (DoE) approaches to vary reaction time, temperature, and catalyst loading. Monitor intermediates via TLC or HPLC to identify bottlenecks. For example, adjusting pH during cyclization can reduce byproducts .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Techniques :
- NMR : - and -NMR confirm regiochemistry and substitution patterns (e.g., distinguishing between C-2 and C-3 substituents on the imidazo[1,2-a]pyridine core) .
- HRMS : Validates molecular formula and detects isotopic patterns (e.g., chlorine atoms) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility and stability .
Advanced Research Questions
Q. How can computational methods predict the reactivity and pharmacological properties of this compound?
- Methodology :
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways (e.g., nucleophilic substitution at the carbamimidothioate group). Software like Gaussian or ORCA can predict transition states and activation energies .
- Molecular docking : Screen against biological targets (e.g., kinases or GPCRs) using AutoDock Vina. Focus on the imidazo[1,2-a]pyridine core’s π-π stacking potential and the carbamimidothioate’s hydrogen-bonding capacity .
- Validation : Compare computational binding affinities with experimental surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Case Example : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Resolution :
Standardize assay protocols (e.g., fixed ATP levels at 1 mM).
Validate compound purity via orthogonal methods (e.g., LC-MS and elemental analysis).
Use isogenic cell lines to control for genetic variability in cellular assays .
Q. How can the compound’s stability under physiological conditions be assessed, and what degradation products are formed?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic conditions. Monitor degradation via UPLC-PDA at 254 nm.
- Metabolite identification : Use liver microsomes or hepatocyte incubations with LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Challenge : Low yields (<40%) in multi-step syntheses due to competing side reactions (e.g., over-alkylation).
- Solutions :
- Introduce protecting groups (e.g., Boc for amines) to control reactivity.
- Use flow chemistry to improve heat/mass transfer and reduce reaction times .
Q. How do substituents on the imidazo[1,2-a]pyridine core influence bioactivity?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., Cl at C-6) enhance metabolic stability but may reduce solubility.
- Hydrophilic substituents (e.g., -NH) improve water solubility but increase plasma protein binding.
- Case Study : 6-Chloro-2-(4-fluorophenyl) derivatives show 10-fold higher c-Kit kinase inhibition than non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
